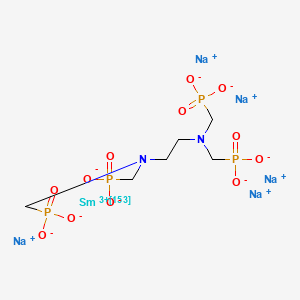
Samarium Sm-153 Lexidronam Pentasodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium Sm-153 Lexidronam Pentasodium is a radiopharmaceutical compound used primarily for the treatment of pain associated with bone metastases. This compound is a chelated complex of the radioactive isotope samarium-153 with ethylene diamine tetramethylene phosphonate. It is known for its ability to deliver targeted radiation therapy to bone cancer sites, thereby alleviating pain and reducing tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Samarium Sm-153 Lexidronam Pentasodium involves the chelation of samarium-153 with ethylene diamine tetramethylene phosphonate. The process typically includes the following steps:
Chelation Reaction: Samarium-153 is reacted with ethylene diamine tetramethylene phosphonate in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure optimal chelation.
Purification: The resulting complex is purified using techniques such as ion-exchange chromatography to remove any unreacted materials and by-products.
Sterilization: The purified compound is sterilized to ensure it is safe for medical use.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of samarium-153 are produced in nuclear reactors through neutron bombardment of samarium-152.
Automated Chelation: Automated systems are used to mix samarium-153 with ethylene diamine tetramethylene phosphonate under precise conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Samarium Sm-153 Lexidronam Pentasodium primarily undergoes chelation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelated structure.
Common Reagents and Conditions:
Chelation Reagents: Ethylene diamine tetramethylene phosphonate.
Reaction Conditions: Aqueous medium, controlled pH, and ambient temperature.
Major Products Formed: The primary product is the chelated complex of samarium-153 with ethylene diamine tetramethylene phosphonate. No significant by-products are formed under optimal reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Samarium Sm-153 Lexidronam Pentasodium is used in radiochemistry for studying the behavior of radiopharmaceuticals and their interactions with biological systems.
Biology: In biological research, this compound is used to investigate the mechanisms of bone metastasis and the efficacy of targeted radiation therapy.
Medicine: The primary medical application is in the treatment of pain associated with bone metastases in cancers such as prostate, breast, and lung cancer. It provides targeted radiation therapy, reducing pain and tumor size .
Industry: In the industrial sector, this compound is used in the development of new radiopharmaceuticals and in quality control processes for radiopharmaceutical production .
Wirkmechanismus
Samarium Sm-153 Lexidronam Pentasodium exerts its effects through targeted radiation therapy. The compound preferentially accumulates in areas of high bone turnover, such as sites of bone metastases. The samarium-153 isotope emits beta particles, which induce localized radiation damage to cancer cells, leading to cell death and pain relief. The ethylene diamine tetramethylene phosphonate component facilitates the selective binding to bone tissue .
Vergleich Mit ähnlichen Verbindungen
Strontium-89 Chloride: Another radiopharmaceutical used for bone pain palliation. It has a longer half-life and different radiation emission characteristics.
Radium-223 Dichloride: Used for treating bone metastases, particularly in prostate cancer. It emits alpha particles, which have a higher energy but shorter range compared to beta particles.
Uniqueness: Samarium Sm-153 Lexidronam Pentasodium is unique due to its specific chelation with ethylene diamine tetramethylene phosphonate, which provides high selectivity for bone tissue and effective pain relief with minimal side effects. Its relatively short half-life allows for rapid therapeutic action and reduced long-term radiation exposure .
Eigenschaften
CAS-Nummer |
176669-18-4 |
|---|---|
Molekularformel |
C6H12N2Na5O12P4Sm |
Molekulargewicht |
695.93 g/mol |
IUPAC-Name |
pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3 |
InChI-Schlüssel |
SZZACTGRBZTAKY-NKNBZPHVSA-F |
Isomerische SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3] |
Kanonische SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)

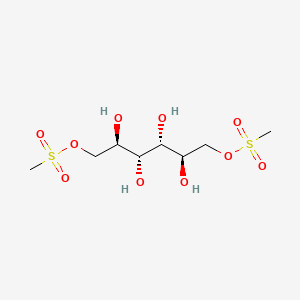
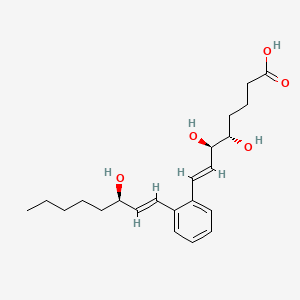
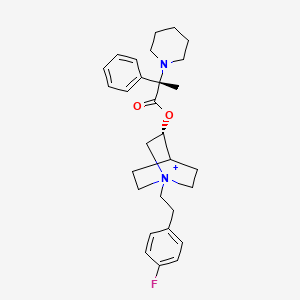
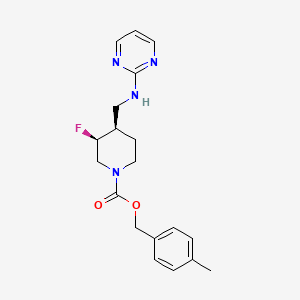


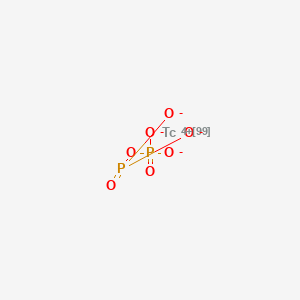
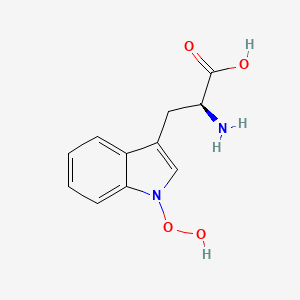
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
